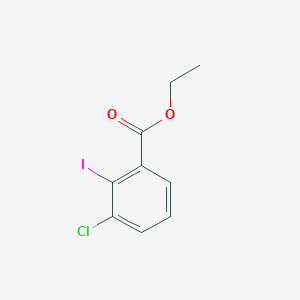

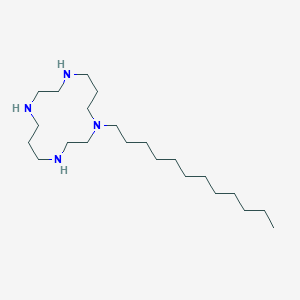

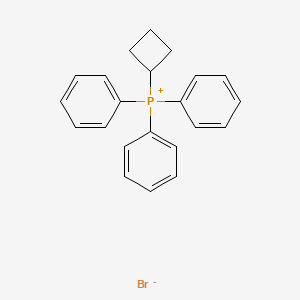

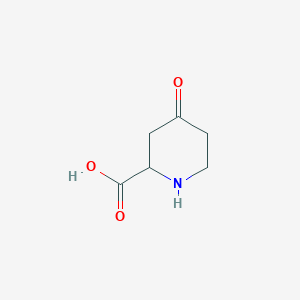

![molecular formula C9H13BO3 B1627479 [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid CAS No. 259209-33-1](/img/structure/B1627479.png)

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid

Overview

Description

“[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid” is a type of boronic acid. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are known for their stability and are commonly used in organic synthesis .

Synthesis Analysis

The synthesis of boronic acids often involves the use of organometallic compounds. For example, one common method uses phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to produce the boronic acid .Molecular Structure Analysis

The molecular structure of boronic acids is characterized by a boron atom that is sp2-hybridized, containing an empty p-orbital . This allows them to form stable structures and participate in various chemical reactions.Chemical Reactions Analysis

Boronic acids are known to participate in a variety of chemical reactions. One of the most notable is the Suzuki–Miyaura cross-coupling reaction, which is a widely-used method for forming carbon-carbon bonds . In addition, boronic acids can undergo protodeboronation, a process that involves the removal of a boron atom .Scientific Research Applications

Suzuki–Miyaura Coupling

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

- Methods of Application : The boronic acid is combined with an aryl halide and a palladium catalyst. The reaction conditions are mild and tolerant of many functional groups .

- Results or Outcomes : The reaction results in the formation of a new carbon-carbon bond. The boronic acid reagents are relatively stable, readily prepared, and generally environmentally benign .

Synthesis of Imidazole Containing Compounds

- Scientific Field : Medicinal Chemistry

- Application Summary : Boronic acids, including

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid, can be used in the synthesis of imidazole containing compounds . - Methods of Application : The specific methods of application can vary widely depending on the specific imidazole compound being synthesized .

- Results or Outcomes : Imidazole compounds have a broad range of chemical and biological properties, and are used in the development of new drugs .

Development of UV Curable Resins

- Scientific Field : Materials Science

- Application Summary : This compound can be used in the development of UV curable resins for exterior coating applications .

- Methods of Application : The boronic acid is incorporated into a resin formulation, which can then be cured using UV light .

- Results or Outcomes : The resulting resins are suitable for use in exterior coatings .

Synthesis of Boron-Containing Drugs

- Scientific Field : Pharmaceutical Chemistry

- Application Summary : Boronic acids and their esters, including

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid, are considered for the design of new drugs and drug delivery devices . - Methods of Application : The specific methods of application can vary widely depending on the specific drug being synthesized .

- Results or Outcomes : These compounds are only marginally stable in water, which can be a consideration in drug design .

Neutron Capture Therapy

- Scientific Field : Medical Physics

- Application Summary : Boronic acids, such as

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid, can be used as boron-carriers suitable for neutron capture therapy . - Methods of Application : The boronic acid is incorporated into a compound that is selectively taken up by tumor cells. The patient is then exposed to a beam of low-energy neutrons .

- Results or Outcomes : The boron atoms capture the neutrons, resulting in a nuclear reaction that produces high-energy alpha particles. These particles kill the tumor cells .

Synthesis of Biaryl Compounds

- Scientific Field : Organic Chemistry

- Application Summary : This compound is used in the synthesis of biaryl compounds via Suzuki–Miyaura coupling .

- Methods of Application : The boronic acid is combined with an aryl halide and a palladium catalyst. The reaction conditions are mild and tolerant of many functional groups .

- Results or Outcomes : The reaction results in the formation of a new carbon-carbon bond, creating a biaryl compound .

Future Directions

properties

IUPAC Name |

(2-hydroxy-5-propan-2-ylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BO3/c1-6(2)7-3-4-9(11)8(5-7)10(12)13/h3-6,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFJCIMGOCZBLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)C(C)C)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70595155 | |

| Record name | [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid | |

CAS RN |

259209-33-1 | |

| Record name | [2-Hydroxy-5-(propan-2-yl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70595155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

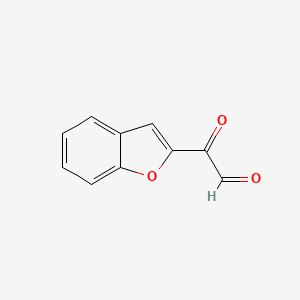

![[3,4'-Bipyridine]-5-carbonitrile](/img/structure/B1627401.png)